molecular formula C9H9ClO4 B8281137 3-Chloro-4-methoxymethoxybenzoic acid CAS No. 570408-33-2

3-Chloro-4-methoxymethoxybenzoic acid

Cat. No. B8281137
CAS RN: 570408-33-2
M. Wt: 216.62 g/mol
InChI Key: SSFZXQAVWNKTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxymethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9ClO4 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-methoxymethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methoxymethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

570408-33-2

Product Name

3-Chloro-4-methoxymethoxybenzoic acid

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

3-chloro-4-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H9ClO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

SSFZXQAVWNKTJK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-4-hydroxybenzoic acid 0.5 hydrate (2.00 g, 11.6 mmol) was suspended in dichloromethane (50 mL), and the suspension was added with diisopropylethylamine (8.10 mL, 46.5 mmol) and chloromethyl methyl ether (1.80 mL, 23.7 mmol), under ice-cooling. The reaction mixture was warmed to room temperature and stirred for 1.5 hours. The reaction mixture was added with chloromethyl methyl ether (0.45 mL, 5.92 mmol) under ice-cooling, and stirred at room temperature for 1.5 hours. The reaction mixture was added with methanol (100 mL) and 4 mol/L aqueous potassium hydroxide solution (50 mL) and stirred at room temperature for 18 hours. The solvent was evaporated under reduced pressure, and the residue was added with 4 mol/L hydrochloric acid and water, followed by extracting with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 3-chloro-4-methoxymethoxybenzoic acid (2.39 g, yield 95%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

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